Thiophosgene

Übersicht

Beschreibung

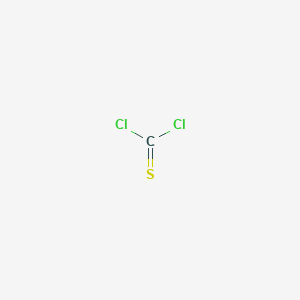

Thiophosgene, also known as thiocarbonyl chloride, is a red-orange liquid with a strong and suffocating odor. It is a highly reactive compound with the chemical formula CSCl2. This compound is less toxic than phosgene but still poses significant health hazards, including irritation to the eyes, skin, and respiratory tract .

Vorbereitungsmethoden

Thiophosgene is typically prepared through a two-step process from carbon disulfide. In the first step, carbon disulfide is chlorinated to produce trichloromethanesulfenyl chloride (CCl3SCl). This intermediate is then reduced to this compound using reducing agents such as tin or dihydroanthracene .

Synthetic Route:

Chlorination of Carbon Disulfide: [ \text{CS}_2 + 3 \text{Cl}_2 \rightarrow \text{CCl}_3\text{SCl} + \text{S}_2\text{Cl}_2 ]

Reduction of Trichloromethanesulfenyl Chloride: [ \text{CCl}_3\text{SCl} + \text{M} \rightarrow \text{CSCl}_2 + \text{MCl}_2 ] where M represents a reducing agent such as tin or dihydroanthracene.

Analyse Chemischer Reaktionen

Thiophosgene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: this compound reacts with nucleophiles such as amines, alcohols, phenols, and thiols to form compounds like isothiocyanates, thioureas, and thiocarbamates.

Oxidation and Reduction: this compound can be reduced to form carbon disulfide and carbon tetrachloride at high temperatures (above 200°C).

Cycloaddition Reactions: this compound acts as a dienophile in Diels-Alder reactions to form 5-thiacyclohexene derivatives.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, phenols, thiols

Reducing Agents: Tin, dihydroanthracene

Reaction Conditions: Elevated temperatures, UV light for cycloaddition reactions

Major Products:

- Isothiocyanates

- Thioureas

- Thiocarbamates

- 5-Thiacyclohexene derivatives

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1. Synthesis of Isothiocyanates and Thioureas

Thiophosgene is primarily used to synthesize isothiocyanates, which are crucial intermediates in the preparation of thioureas and other sulfur-containing compounds. For instance, a study highlighted the conversion of optically active amines into isothiocyanates using this compound, which were then evaluated for their antitumor properties .

2. Formation of Heterocycles

This compound facilitates the synthesis of various thioxo-substituted heterocycles. A notable application includes the formation of achiral 5,5-disubstituted N-acetyloxazolidine-2-thiones through reactions with different amino alcohols . These heterocycles have been studied for their utility as auxiliaries in organic synthesis.

3. Synthesis of Dipyrrylketones

In the field of dye chemistry, this compound has been utilized in the synthesis of dipyrrylketones, which are precursors to BODIPY dyes. The reaction involves pyrrole derivatives and this compound, yielding dipyrrylthioketones that undergo further oxidation to produce the final dye products .

4. Preparation of Pesticides and Fine Chemicals

This compound serves as a precursor in the manufacture of pesticides and fine chemicals. Its ability to react with various functional groups allows for the development of complex molecules used in agricultural applications .

Chemical Sensing

1. Detection of Chemical Warfare Agents

This compound's detection capabilities have been explored in the context of chemical warfare agents. Recent studies have demonstrated that this compound can be effectively detected using nanocage sensors, which exhibit high sensitivity and rapid recovery times when interacting with this compound and phosgene gases .

| Sensor Type | Sensitivity (s) | Recovery Time (s) |

|---|---|---|

| B38 Nanocage |

This highlights its potential role in environmental monitoring and safety applications.

Case Study 1: Antitumor Activity

A study investigated the synthesis of a series of thiourea derivatives from isothiocyanates generated via this compound reactions. The biological evaluation indicated promising antitumor activity against various cancer cell lines, showcasing this compound's relevance in medicinal chemistry .

Case Study 2: Polymer Science

In polymer science, this compound has been utilized as a key reagent for producing isothiocyanates that serve as building blocks for polymeric materials. Its role in synthesizing thioesters has been particularly noted for enhancing material properties .

Wirkmechanismus

Thiophosgene is similar to other carbonyl halides such as phosgene (COCl2) and thiocarbonyl fluoride (CSF2). this compound is unique due to the presence of sulfur in its structure, which imparts different reactivity and properties compared to its oxygen-containing analogs .

Vergleich Mit ähnlichen Verbindungen

- Phosgene (COCl2)

- Thiocarbonyl fluoride (CSF2)

- Thiocarbonyl bromide (CSBr2)

- Sulfur dichloride (SCl2)

- Thionyl chloride (SOCl2)

Thiophosgene’s distinct reactivity with nucleophiles and its ability to form a wide range of heterocyclic compounds make it a valuable reagent in organic synthesis.

Biologische Aktivität

Thiophosgene, a compound with the chemical formula CSCl2, is primarily recognized for its role as a toxic intermediate in the synthesis of various chemicals, including pesticides and pharmaceuticals. Its biological activity, however, extends beyond mere toxicity, encompassing a range of interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is a sulfur analog of phosgene (COCl2), characterized by its high reactivity due to the presence of both carbonyl and thiocarbonyl functionalities. It readily reacts with nucleophiles, particularly thiols, leading to the formation of adducts that can interfere with cellular functions.

- Reactivity : this compound is known to react with amino acids and proteins containing sulfhydryl groups, which can lead to protein denaturation and loss of function. This reactivity underlies its potential as both a toxic agent and a tool for biochemical research.

- Toxicological Profile : The compound exhibits significant toxicity in various biological models. Studies have shown that exposure can lead to respiratory distress and damage to lung tissues in animal models, highlighting its potential as a hazardous substance in occupational settings .

Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of this compound and related compounds. For instance:

- Antibacterial Activity : this compound derivatives have demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. In particular, certain thiophene derivatives synthesized from this compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli .

- Mechanism : The antibacterial mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways due to the formation of reactive intermediates when this compound interacts with bacterial proteins.

Antioxidant Activity

This compound has also been studied for its antioxidant properties:

- Oxidative Stress Reduction : Compounds derived from this compound have been shown to reduce oxidative stress in cell cultures by scavenging free radicals. This activity is attributed to the presence of sulfur atoms that can donate electrons .

- Potential Therapeutic Applications : Given its antioxidant capabilities, there is interest in exploring this compound derivatives as potential therapeutic agents in conditions characterized by oxidative stress, such as neurodegenerative diseases.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study evaluated the effectiveness of various thiophenes synthesized from this compound against pathogenic bacteria. The results indicated that specific derivatives exhibited up to 86.9% inhibition against E. coli, outperforming traditional antibiotics like ampicillin . -

Case Study on Oxidative Stress :

Research focused on the antioxidant properties of thiophene derivatives showed that compounds derived from this compound significantly reduced oxidative damage in neuronal cell lines. The most effective compound demonstrated a reduction in reactive oxygen species (ROS) levels by 62% compared to controls .

Table 1: Antibacterial Activity of Thiophene Derivatives

| Compound | Target Bacteria | Inhibition (%) | Reference |

|---|---|---|---|

| 7a | E. coli | 86.9 | |

| 7b | S. aureus | 83.3 | |

| 3a | Pseudomonas aeruginosa | 64.0 | |

| Ampicillin | Various | 82.6 |

Table 2: Antioxidant Activity Comparison

Eigenschaften

IUPAC Name |

thiocarbonyl dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CCl2S/c2-1(3)4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZVWGITAAIFPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=S)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CCl2S, CSCl2 | |

| Record name | THIOPHOSGENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiophosgene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Thiophosgene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060046 | |

| Record name | Thiophosgene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thiophosgene appears as a reddish liquid. Boiling point 73.5 °C. A severe eye irritant. May severely burn skin on contact. Very toxic by inhalation and by skin absorption., Red to reddish-yellow liquid with a sharp choking odor; [HSDB] | |

| Record name | THIOPHOSGENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiophosgene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1628 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

163 °F at 760 mmHg (USCG, 1999), 163 °F, 73 °C | |

| Record name | THIOPHOSGENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiophosgene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1628 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | THIOPHOSGENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/861 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water, soluble in ethanol and ethyl ether | |

| Record name | THIOPHOSGENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/861 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.513 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.508 @ 15 °C | |

| Record name | THIOPHOSGENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIOPHOSGENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/861 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

116.0 [mmHg] | |

| Record name | Thiophosgene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1628 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Reddish liquid, Reddish-yellow liquid | |

CAS No. |

463-71-8 | |

| Record name | THIOPHOSGENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiophosgene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=463-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophosgene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophosgene | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Carbonothioic dichloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiophosgene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiocarbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOPHOSGENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/067FQP576P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THIOPHOSGENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/861 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and structure of thiophosgene?

A1: this compound has the molecular formula CSCl2 and a molecular weight of 114.98 g/mol. It is a planar molecule with a central carbon atom double-bonded to a sulfur atom and single-bonded to two chlorine atoms.

Q2: What are some key spectroscopic features of this compound?

A2: The infrared spectrum of this compound shows characteristic bands for C=S stretching (∼1120 cm−1), C–Cl stretching (∼500 cm−1), and out-of-plane bending vibrations. [] The ultraviolet-visible spectrum exhibits an absorption band around 5142 Å, corresponding to the π* ← n transition. []

Q3: How does this compound react with aliphatic thiols?

A3: In the presence of Lewis acid catalysts like aluminum chloride or trifluoroacetic acid, this compound reacts with aliphatic thiols to form dichloromethyl t-butyl disulfide. A minor product, 4,4-dichloro-1,3-dithietane-2-thione (this compound dimer), can also be formed in this reaction. []

Q4: Describe the reaction between this compound and trialkyl phosphites.

A4: Contrary to earlier reports, the reaction between this compound and trialkyl phosphites does not yield thiocarbonyl bisphosphonates. Instead, stabilized phosphorus ylids are formed through a complex mechanism involving carbophilic and thiophilic attacks by the phosphite on this compound. These ylids can be converted to phosphorothio-substituted methane bisphosphonates through thermal or acidic treatment. [, ]

Q5: How is this compound used in the synthesis of heterocyclic compounds?

A5: this compound is a valuable reagent for constructing various heterocyclic systems. For instance, it reacts with 2′-aminonaphthanilides to form naphtho-fused oxazinobenzimidazoles, providing insights into the mechanism of this compound-mediated heterocyclization. [] Additionally, it facilitates the synthesis of novel heterocyclic systems from isatoic anhydrides, including quinazolinones, oxathiadiazocinones, and thiadiazinones. []

Q6: Can this compound be used to prepare polymers?

A6: Yes, this compound serves as a monomer in the synthesis of polythiocarbonates. For example, polymerization of bisphenol A with this compound under phase-transfer conditions, using quaternary ammonium salts as catalysts, yields poly(oxythiocarbonyloxy-1,4-phenyleneisopropylidene-1,4-phenylene). []

Q7: Describe the use of this compound in the preparation of isothiocyanates.

A7: this compound is a commonly used reagent for converting primary amines into their corresponding isothiocyanates. This reaction is widely employed in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds. [, , , ]

Q8: What are the primary photochemical processes observed upon UV irradiation of this compound?

A8: Upon UV irradiation, this compound undergoes photodissociation to produce CS(A 1π) and chlorine atoms. The quantum yield for chlorine atom production is wavelength-dependent, being unity at 2537 Å and decreasing at longer wavelengths. This wavelength dependence reveals information about the lifetime and relaxation pathways of the excited state of this compound. []

Q9: How does the photochemistry of this compound compare to that of phosgene and formaldehyde?

A9: The photochemistry of this compound exhibits similarities and differences compared to its oxygen analogue, phosgene (COCl2), and formaldehyde (H2CO). All three molecules undergo photodissociation upon UV irradiation, but the specific products and quantum yields differ due to variations in their electronic structures and bond strengths. []

Q10: How have computational methods been used to study this compound?

A11: Computational chemistry methods have been instrumental in understanding the electronic structure, vibrational frequencies, and potential energy surfaces of this compound. Ab initio calculations have provided insights into the structure and dynamics of the ground and excited states of this compound, as well as the mechanisms of its photochemical reactions. [, , , ]

Q11: What do theoretical studies reveal about the T1→S0 intersystem crossing in this compound?

A12: Theoretical investigations suggest that the T1→S0 intersystem crossing in this compound is a nonradiative process that involves both spin-orbit coupling and intramolecular vibrational redistribution. The efficiency of this process is influenced by the rotational level structure of the molecule, highlighting the interplay between electronic and rotational degrees of freedom. []

Q12: What are the safety concerns associated with this compound?

A13: this compound is a highly toxic compound that should be handled with extreme caution. It is harmful by inhalation, ingestion, and skin contact, and can cause severe irritation to the respiratory system and skin. Appropriate safety measures, such as working in a well-ventilated area and using personal protective equipment, are crucial when handling this compound. [, ]

Q13: What is the environmental impact of this compound?

A14: As a reactive chemical, this compound can pose environmental hazards if released into the environment. It can contaminate air, water, and soil, and its potential impacts on ecosystems and human health need to be carefully considered. Proper waste management and disposal procedures are essential to minimize the environmental footprint of this compound and its byproducts. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.